molecular formula C10H8IN B1600768 6-Iodo-2-methylquinoline CAS No. 1128-62-7

6-Iodo-2-methylquinoline

Cat. No.: B1600768
CAS No.: 1128-62-7
M. Wt: 269.08 g/mol
InChI Key: UZQAGMMXXQXWOK-UHFFFAOYSA-N
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Description

“6-Iodo-2-methylquinoline” is a chemical compound with the CAS Number: 1128-62-7 . It has a molecular weight of 269.08 and its IUPAC name is this compound .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using a variety of methods, including classical methods and more efficient methods that reduce reaction time and increase yield . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.08 .

Scientific Research Applications

Chloride Sensing in Biological Systems

One of the applications of derivatives of quinoline, closely related to 6-Iodo-2-methylquinoline, involves the development of fluorescent probes for biological applications. These probes are synthesized through modifications, such as quaternization with methyl iodide, leading to water-soluble compounds whose fluorescence is quenched by chloride ions. This property makes them suitable for determining chloride concentrations in biological systems, with one of the dyes showcasing a chloride Stern-Volmer constant significantly high, indicating its potent use in chloride sensing within biological contexts (Geddes, Apperson, Karolin, & Birch, 2001).

Proton Transfer and Solvation Dynamics

In the realm of photochemistry, studies on proton transfer from cations like 6-hydroxy-1-methylquinolinium to solvents such as water and alcohols have been informative. These studies reveal the intricate dynamics of solvation and the role of solvents in facilitating proton transfer, providing insights into the interaction mechanisms at the molecular level (Pérez-Lustres et al., 2007).

Sensing and Imaging Applications

Quinoline derivatives are also explored for their sensing properties, particularly in detecting metal ions like Al3+ and Zn2+. Compounds synthesized through Schiff-base condensation show dual fluorescence chemosensor capabilities for these ions, with variations in fluorescence intensity offering a path for detecting and differentiating between Al3+ and Zn2+ in biological and environmental samples. Such properties are promising for applications in live cell imaging and environmental monitoring (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Anticancer Applications

Research into quinoline derivatives extends into the medical field, with studies exploring the anticancer potential of compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. These studies highlight the compound's potency as an apoptosis inducer, offering a promising avenue for anticancer drug development, especially due to its excellent blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).

Fluorination and Functionalization in Organic Synthesis

The palladium-catalyzed C-H fluorination of methylquinoline derivatives, utilizing nucleophilic fluoride sources, represents a significant advancement in organic synthesis. This methodology allows for the functionalization of quinoline compounds, broadening their utility in developing new chemical entities with potential biological and material applications (McMurtrey, Racowski, & Sanford, 2012).

Safety and Hazards

For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives that have pharmacological activities .

Properties

IUPAC Name

6-iodo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAGMMXXQXWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503426
Record name 6-Iodo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1128-62-7
Record name 6-Iodo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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